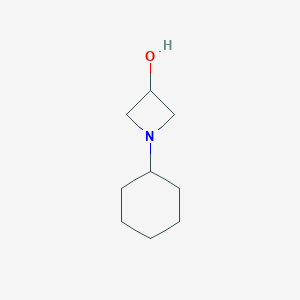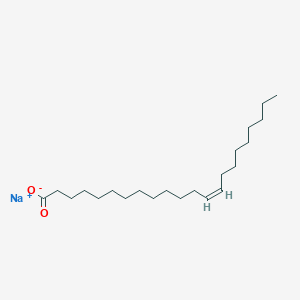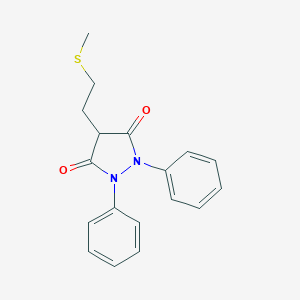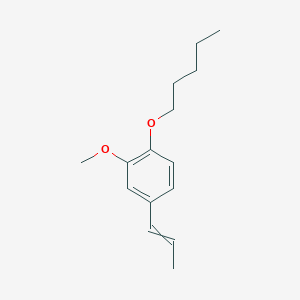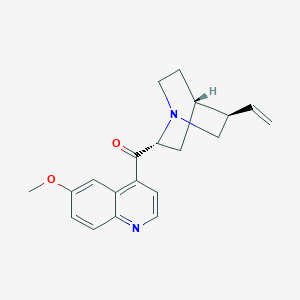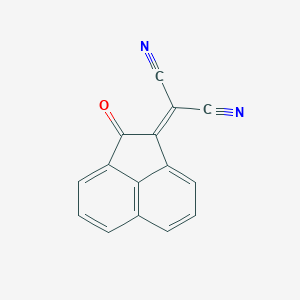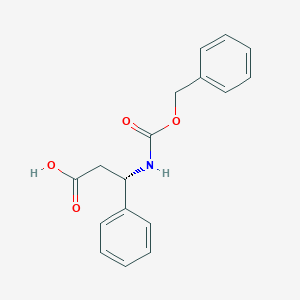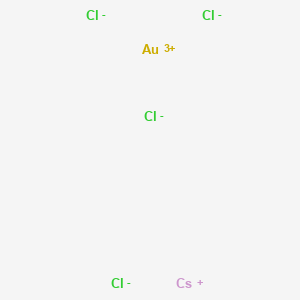
Aurate(1-), tetrachloro-, cesium, (SP-4-1)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aurate(1-), tetrachloro-, cesium, (SP-4-1)- is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a type of cesium aurate, which is a salt that contains the aurate anion (AuO2-) and a cesium cation (Cs+). The tetrachloro- in the name refers to the presence of four chlorine atoms in the compound. In
Applications De Recherche Scientifique
Aurate(1-), tetrachloro-, cesium, (Aurate(1-), tetrachloro-, cesium, (SP-4-1)-)- has been studied for its potential applications in various scientific fields. In materials science, it has been used as a precursor for the synthesis of gold nanoparticles and as a catalyst for chemical reactions. In biochemistry, it has been studied for its potential use in cancer treatment and as a tool for imaging biological structures. In addition, it has been investigated for its potential use in electrochemistry and as a sensor for detecting heavy metal ions.
Mécanisme D'action
The mechanism of action of Aurate(1-), tetrachloro-, cesium, (Aurate(1-), tetrachloro-, cesium, (SP-4-1)-)- is not fully understood. However, it is believed that the compound interacts with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function. This can result in various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Aurate(1-), tetrachloro-, cesium, (Aurate(1-), tetrachloro-, cesium, (SP-4-1)-)- has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors. It has also been shown to have antibacterial and antifungal properties. In addition, it has been studied for its potential use in photodynamic therapy, which involves the use of light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Aurate(1-), tetrachloro-, cesium, (Aurate(1-), tetrachloro-, cesium, (SP-4-1)-)- in lab experiments is its unique properties, which make it useful for various applications. However, one limitation is its toxicity, which can make it challenging to work with. In addition, its high cost and limited availability can also be a barrier to its use in some experiments.
Orientations Futures
There are many future directions for research on Aurate(1-), tetrachloro-, cesium, (Aurate(1-), tetrachloro-, cesium, (SP-4-1)-)-. One area of interest is its potential use in cancer treatment, particularly in combination with other therapies. Another area of interest is its use in materials science, such as the synthesis of new catalysts and sensors. In addition, further research is needed to fully understand the mechanism of action of the compound and its effects on biological systems.
Conclusion:
Aurate(1-), tetrachloro-, cesium, (Aurate(1-), tetrachloro-, cesium, (SP-4-1)-)- is a unique chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound is needed to fully understand its potential and limitations.
Méthodes De Synthèse
The synthesis of Aurate(1-), tetrachloro-, cesium, (Aurate(1-), tetrachloro-, cesium, (SP-4-1)-)- involves the reaction of cesium chloride (CsCl) with auric chloride (AuCl3) in the presence of hydrochloric acid (HCl) and chlorine gas (Cl2). The reaction takes place at a high temperature and pressure and results in the formation of the compound. The purity of the compound can be improved by recrystallization.
Propriétés
Numéro CAS |
13682-60-5 |
|---|---|
Nom du produit |
Aurate(1-), tetrachloro-, cesium, (SP-4-1)- |
Formule moléculaire |
AuCl4Cs |
Poids moléculaire |
471.7 g/mol |
Nom IUPAC |
cesium;gold(3+);tetrachloride |
InChI |
InChI=1S/Au.4ClH.Cs/h;4*1H;/q+3;;;;;+1/p-4 |
Clé InChI |
XZYTXYUDKPBRLK-UHFFFAOYSA-J |
SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Cs+].[Au+3] |
SMILES canonique |
[Cl-].[Cl-].[Cl-].[Cl-].[Cs+].[Au+3] |
Autres numéros CAS |
13682-60-5 |
Numéros CAS associés |
16903-35-8 (Parent) |
Synonymes |
cesium tetrachloroaurate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



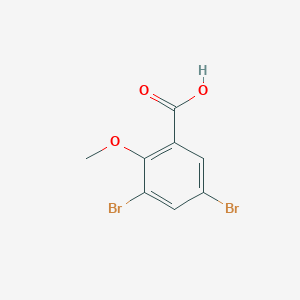
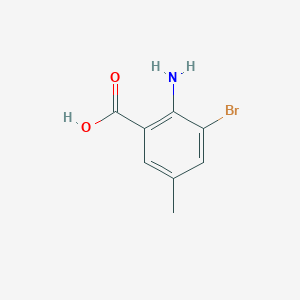
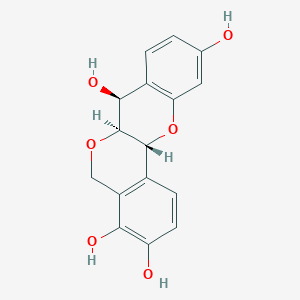
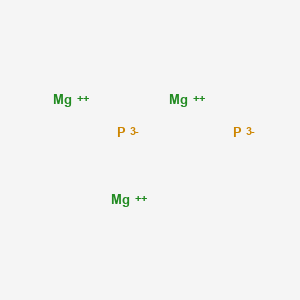
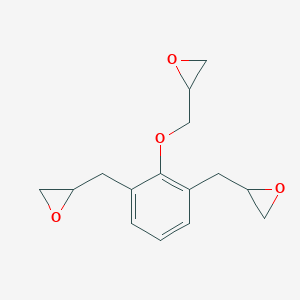
![Thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B85327.png)
